DL-3-Cyanophenylalanine HCl

説明

DL-3-Cyanophenylalanine HCl is a derivative of phenylalanine, an amino acid that plays a crucial role in various biological processes. The addition of a cyano group to the phenyl ring of phenylalanine results in altered chemical properties and potential applications in biochemical research. For instance, the novel fluorescent amino acid p-cyanophenylalanine has been used as a direct probe of hydrophobic core formation during protein folding, as demonstrated in the study of the N-terminal domain of the ribosomal protein L9 .

Synthesis Analysis

The synthesis of DL-3-Cyanophenylalanine HCl or related compounds typically involves multi-step chemical reactions. For example, DL-o-Trimethylsilyl phenylalanine, a related compound, was synthesized through condensation, hydrolysis, decarboxylation, and deformylation processes . Another study reported the synthesis of DL-[3-11C]phenylalanine, which included the preparation of [11C]benzyl chloride and subsequent alkylation and hydrolysis steps . These methods highlight the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of DL-3-Cyanophenylalanine HCl and its analogs can be determined through various analytical techniques, including crystallography. In the case of L-phenylalanine cyclohexylamide, crystal structures were used to determine the absolute configurations of diastereoisomeric peptides . The introduction of functional groups, such as the cyano group, can significantly influence the molecular conformation and, consequently, the biological activity of the compound.

Chemical Reactions Analysis

DL-3-Cyanophenylalanine HCl can participate in a range of chemical reactions due to its functional groups. For instance, the N-carboxyanhydride of DL-o-Trimethylsilyl phenylalanine, a structurally similar compound, was obtained through the reaction with phosgene and was polymerized . The presence of the cyano group in p-cyanophenylalanine allows it to serve as a fluorescent probe, indicating its reactivity and potential in bioconjugation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of DL-3-Cyanophenylalanine HCl are influenced by its molecular structure. The cyano group contributes to the compound's polarity and potential interactions with other molecules. In the context of protein folding, p-cyanophenylalanine was shown to report on the formation of the hydrophobic core, suggesting its utility in studying protein dynamics . Additionally, the compound's stability and solubility would be critical factors in its application in biological systems.

Relevant Case Studies

The use of p-cyanophenylalanine in studying the folding of the N-terminal domain of the ribosomal protein L9 provides a relevant case study for the application of DL-3-Cyanophenylalanine HCl analogs . The study demonstrated the compound's ability to serve as a fluorescent probe, offering insights into the protein folding process and supporting the concept of two-state folding. This case study exemplifies the potential of DL-3-Cyanophenylalanine HCl derivatives in biochemical research and their contribution to understanding complex biological phenomena.

科学的研究の応用

Fluorescence Probe for Protein Structure

DL-3-Cyanophenylalanine HCl is an exceptional fluorescence probe for studying protein structures. It can be incorporated into proteins recombinantly or chemically. Its applications are broad, including examining protein folding, protein-membrane interactions, protein-peptide interactions, and amyloid formation. The fluorescence of DL-3-Cyanophenylalanine HCl is modulated by factors like hydrogen bonding and the presence of specific side chains, making it a precise tool for probing protein structures (Taskent-Sezgin et al., 2010).

Study of Hydrophobic Core Formation in Proteins

DL-3-Cyanophenylalanine HCl has been used as a fluorescence analogue to monitor the formation of the hydrophobic core during the folding of specific protein domains. This derivative reports on the formation of the hydrophobic core, providing insights into protein folding dynamics and suggesting two-state folding for certain protein structures (Aprilakis et al., 2007).

Photophysical Studies in Protein Dynamics

The photophysical properties of DL-3-Cyanophenylalanine HCl derivatives have been studied extensively, revealing their utility in examining protein structure and dynamics. These derivatives can be used alongside other probes to capture peptide structure details through mechanisms like Förster resonance energy transfer. Furthermore, their fluorescence quantum yield changes in response to local environmental conditions, offering a method to study solvent exposure and pH changes in biological systems (Martin et al., 2016).

Exploration of Protein Folding and Aggregation

DL-3-Cyanophenylalanine HCl, as a nonnatural amino acid, is a valuable tool for studying protein structures and functions. Its fluorescence emission is sensitive to the solvent and the local environment, making it an excellent probe for monitoring protein structural changes at specific residue resolutions. It is particularly effective in studying protein folding/unfolding and protein aggregation processes, providing a detailed understanding of protein dynamics (Du et al., 2013).

Safety and Hazards

作用機序

Target of Action

DL-3-Cyanophenylalanine HCl is a derivative of phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Therefore, the primary targets of DL-3-Cyanophenylalanine HCl could be similar to those of phenylalanine, such as Kynurenine–oxoglutarate transaminase 1 and Corticoliberin .

Mode of Action

Phenylalanine is used by the brain to produce Norepinephrine , a chemical that transmits signals between nerve cells and the brain .

Biochemical Pathways

Phenylalanine is a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated

特性

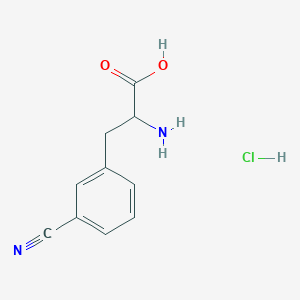

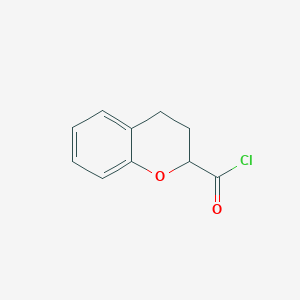

IUPAC Name |

2-amino-3-(3-cyanophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.ClH/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14;/h1-4,9H,5,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRRPFSPUOEZJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-3-Cyanophenylalanine HCl | |

CAS RN |

63999-80-4 | |

| Record name | 2-Amino-3-(3-cyano-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-2-[(4-isopropylanilino)methyl]benzenol](/img/structure/B3038134.png)

![2,4-Dichloro-6-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B3038139.png)

![2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3038141.png)

![5,7-Dibromobenzo[d]thiazol-6-amine](/img/structure/B3038149.png)